Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate
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Overview
Description
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate typically involves the reaction of methyl 4-formyl-2-methylbenzoate with hydroxylamine hydrochloride. The reaction is carried out in an ethanol-water mixture and heated to around 45°C for 18 hours . This method ensures the formation of the oxime group, which is crucial for the compound’s reactivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, the oxime group can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((hydroxyimino)methyl)-1-naphthalenecarboxylate: Similar structure but with a naphthalene ring instead of a benzene ring.
(Z)-3-[(aryl)(hydroxyimino)methyl]-2-cyclohexyl-1-(cyclohexylamino)imidazo[5,1-a]isoquinolinium chlorides: Contains an imidazo[5,1-a]isoquinolinium core.
Uniqueness
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is unique due to its specific combination of an oxime and ester functional group on a methylbenzoate backbone
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 4-[(Z)-hydroxyiminomethyl]-2-methylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-7-5-8(6-11-13)3-4-9(7)10(12)14-2/h3-6,13H,1-2H3/b11-6- |
InChI Key |
YDXABBILYJPATN-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=N\O)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=NO)C(=O)OC |
Origin of Product |
United States |
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